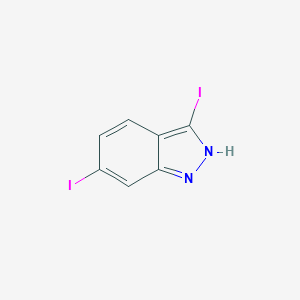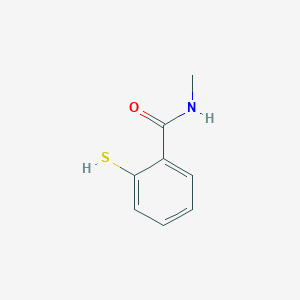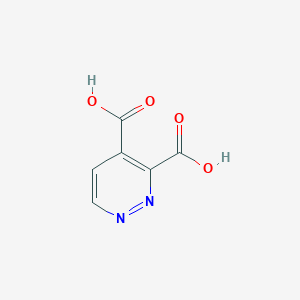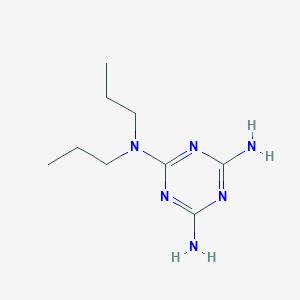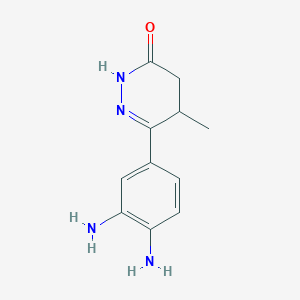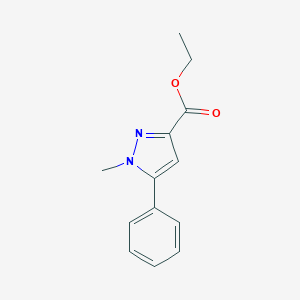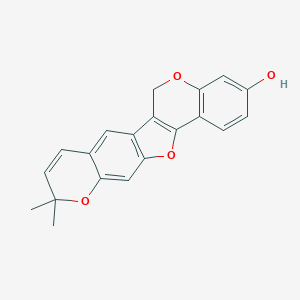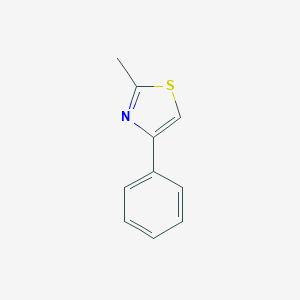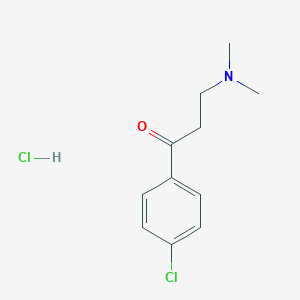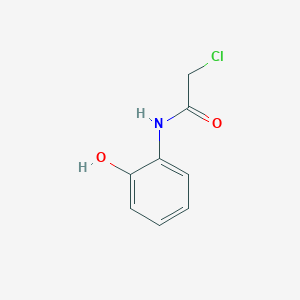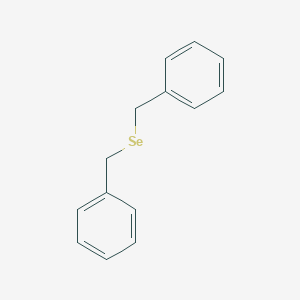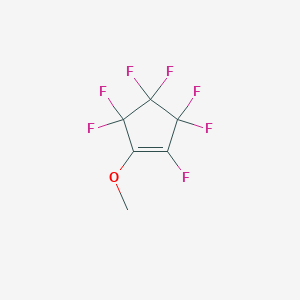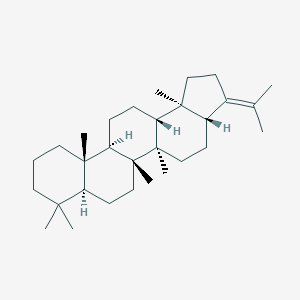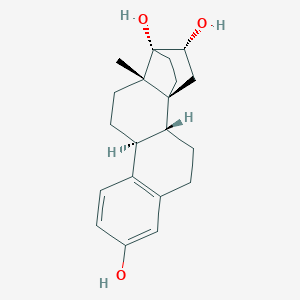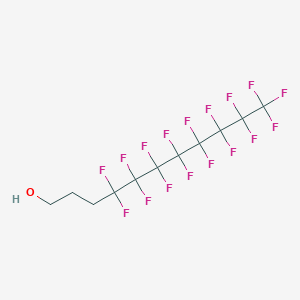
3-(Perfluorooctyl)propanol
説明
3-(Perfluorooctyl)propanol is a chemical compound with the CAS Number: 1651-41-8 and Linear Formula: C11H7F17O . It has a molecular weight of 478.15 .
Synthesis Analysis
The synthesis of 3-(Perfluorooctyl)propanol involves a multi-step reaction . The first step involves the addition of the olefin propylene to perfluorooctyl iodide to yield the corresponding iodo-adduct perfluorooctyl propyl iodide . The second step involves the hydrolysis of the adduct reacted with water and dimethylformamide to yield the final product .Molecular Structure Analysis
The molecular structure of 3-(Perfluorooctyl)propanol is represented by the formula C11H7F17O . The InChI Code for the compound is 1S/C11H7F17O/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h29H,1-3H2 .Chemical Reactions Analysis
3-(Perfluorooctyl)propanol is used in the preparation of fluoroalkyl vinyl ether by the reaction of fluorinated alcohol with divinyl ether and/or trivinyl ether .Physical And Chemical Properties Analysis
3-(Perfluorooctyl)propanol has a melting point of 42 °C and a boiling point of 106 °C . It has a predicted density of 1.590±0.06 g/cm3 . It is slightly soluble in chloroform and methanol . The compound is a solid at room temperature .科学的研究の応用
-
- PFASs have been documented at all spatial scales with concerns of adverse ecological and human health effects .
- Human exposures and relative pathway contributions depend on the specific population, their exposure scenarios, and pathways of local sources .
- A literature review was conducted for PFASs compounds in blood, water, soil, house dust, indoor and outdoor air, consumer products, food, and fish, as well as PFASs exposure modeling .
- The literature indicated that ingestion of food (“background”), drinking water (“contaminated” scenarios), and house dust (for children) is main pathways for perfluorooctane sulfonate and perfluorooctanoic acid .
-
- PFASs occur in edible oil, an important component of the global diet, mainly in three ways: raw material contamination, process contamination, and migration from oil contact materials .
- The occurrence of PFAS in edible oils has drawn more and more attention in recent years .
- This review systematically addressed the potential sources, the contamination levels, and the progress of the determination of PFASs in edible oil .
- It aims to provide a relatively whole profile of PFASs in edible oil, render assistance to minimize human exposure to PFASs, and standardize the detection methods of perfluoroalkyl substances in edible oil .
-
- Perfluoroalkyl substances (PFASs), which include “3-(Perfluorooctyl)propanol”, have been widely used in different types of consumer and industrial applications .
- They are used in surfactants, household cleaning products, textiles, carpets, cosmetics, firefighting foams, and food packaging because of their good stability and special physicochemical properties of hydrophobicity, oleophobicity, high temperature resistance, etc .
Safety And Hazards
特性
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F17O/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h29H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTWAKFTSLUFFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F17O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379991 | |
| Record name | 3-(Perfluorooctyl)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Perfluorooctyl)propanol | |
CAS RN |
1651-41-8 | |
| Record name | 3-(Perfluorooctyl)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



